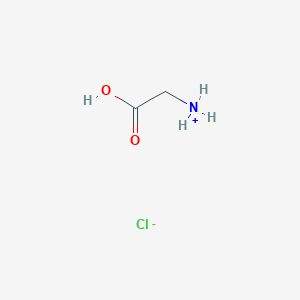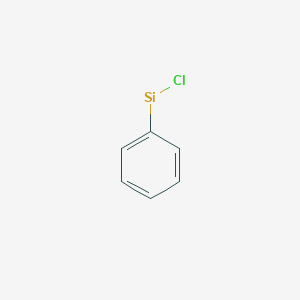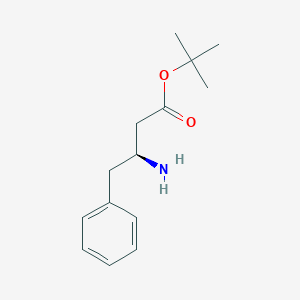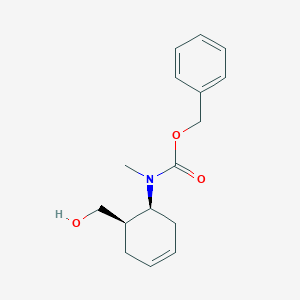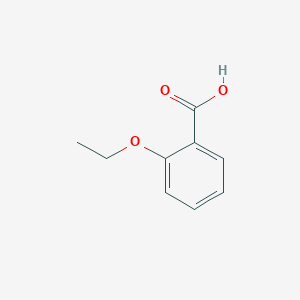![molecular formula C9H8N2O B047095 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 115577-33-8](/img/structure/B47095.png)
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, also known as MBIC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MBIC is a yellow solid that is soluble in organic solvents and is commonly used as a building block in organic synthesis.
作用机制
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the activity of bacterial RNA polymerase, an enzyme involved in transcription.
生化和生理效应
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a variety of potential applications in different fields of science. However, there are also some limitations to its use. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. One potential area of study is the development of new antibiotics based on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. Another area of research is the investigation of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has the potential to lead to new discoveries in the fields of medicine, biology, and chemistry.
科学研究应用
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of science. It has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
115577-33-8 |
|---|---|
产品名称 |
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde |
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-methyl-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-5H,1H3,(H,10,11) |
InChI 键 |
RRUXUSZQBIKFAP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
规范 SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
同义词 |
1H-Benzimidazole-4-carboxaldehyde,2-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

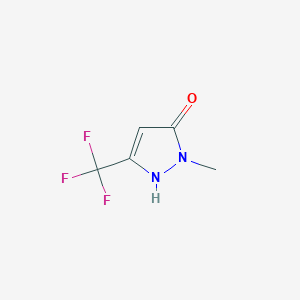
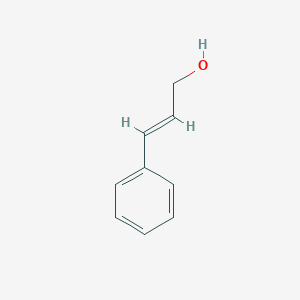
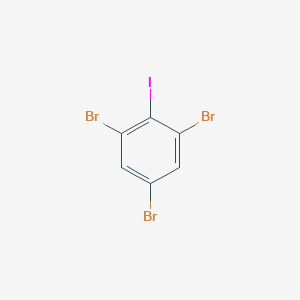
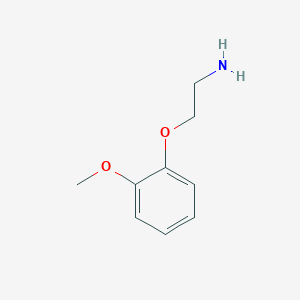
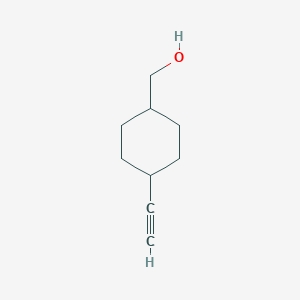
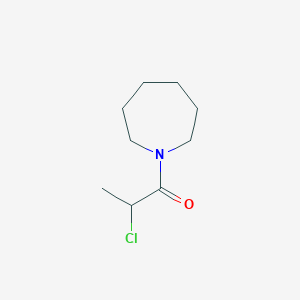
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
